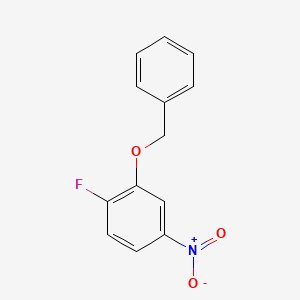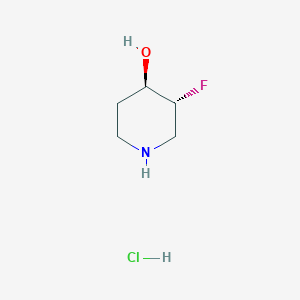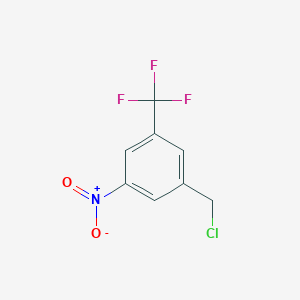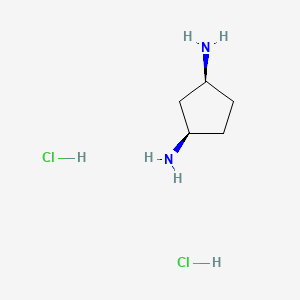
2-(Benzyloxy)-1-fluoro-4-nitrobenzene
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis. It may also include yield percentages and any challenges or unique aspects of the synthesis process .Molecular Structure Analysis
This involves using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .Chemical Reactions Analysis
This involves studying the compound’s reactivity and the types of chemical reactions it undergoes. It may also include studying the compound’s mechanism of reaction .Physical And Chemical Properties Analysis
This involves studying properties like the compound’s melting point, boiling point, solubility, and stability. It may also include studying the compound’s spectral data .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Techniques: The synthesis of related fluorinated nitrobenzene compounds, such as 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, has been achieved using commercial fluoro-dimethoxybenzene and nitric acid, demonstrating the feasibility of synthesizing complex fluorinated nitro compounds (Sweeney et al., 2018).
- Characterization Methods: Various characterization techniques like X-ray crystallography, NMR, elemental analysis, EI-MS, and FT-IR are employed in the study of similar fluorinated nitrobenzene derivatives (Sweeney et al., 2018).
Chemical Reactions and Catalysis
- Catalyzed Synthesis of Derivatives: Efficient synthesis methods for 2-arylbenzimidazole derivatives have been developed using compounds like 1-fluoro-2-nitrobenzene, highlighting the potential for 2-(Benzyloxy)-1-fluoro-4-nitrobenzene in similar catalyzed reactions (Sayahi et al., 2018).
- Applications in Organocatalysis: Organocatalytic syntheses utilizing related fluoro-nitrobenzene compounds in the construction of benzoxazoles and benzothiazoles have been reported, suggesting potential applications in similar organic syntheses (Alla et al., 2014).
Electronic and Structural Analysis
- Electronic Spin Resonance Studies: The electronic spin resonance of anion radicals derived from fluorine-substituted nitrobenzene compounds like 2-fluoro-nitrobenzene has been studied, indicating the possibility of similar studies for 2-(Benzyloxy)-1-fluoro-4-nitrobenzene (Fischer & Zimmermann, 1968).
- Density Functional Theory Studies: Computational studies like density functional theory have been utilized to explore the internal rotational barriers and structures of similar fluorine substituted nitrobenzenes, providing a framework for understanding the structural dynamics of 2-(Benzyloxy)-1-fluoro-4-nitrobenzene (Chen & Chieh, 2002).
Applications in Material Science
- Statistical Analysis in Molecular Ordering: Studies involving the molecular ordering of smectogenic compounds related to fluorinated nitrobenzenes have been conducted, which could be relevant for understanding the material properties of 2-(Benzyloxy)-1-fluoro-4-nitrobenzene (Ojha & Pisipati, 2003).
Wirkmechanismus
Mode of Action
It’s known that nitrobenzene derivatives can undergo electrophilic nitration and friedel-crafts acylation reactions . These reactions introduce deactivating, meta-directing substituents on an aromatic ring, potentially altering the compound’s interaction with its targets .
Biochemical Pathways
Nitrobenzene derivatives can affect various biochemical processes, such as the formation of oximes and hydrazones .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Benzyloxy)-1-fluoro-4-nitrobenzene. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-fluoro-4-nitro-2-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c14-12-7-6-11(15(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUAOGSIUWTVEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-1-fluoro-4-nitrobenzene | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[4-(Boc-amino)-1-piperidinyl]-5-bromopyridine](/img/structure/B1376460.png)




![2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol hydrochloride](/img/structure/B1376471.png)